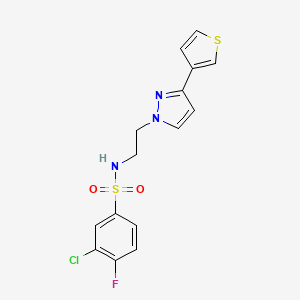
3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN3O2S2 and its molecular weight is 385.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C15H13ClFN3O2S and a molecular weight of 385.86 g/mol. The structural features include a chloro and fluoro substituent on the benzene ring, a thiophene moiety, and a pyrazole group, which are known to influence biological interactions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. A class of N-heterocycles was synthesized and tested for antiviral activity against various viruses. The results indicated significant activity at low micromolar concentrations, suggesting that modifications in the structure could enhance efficacy against viral targets .
Antimicrobial Activity
The compound's derivatives have exhibited moderate to good antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests that the presence of the thiophene and pyrazole rings may contribute to enhanced antimicrobial properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that related compounds possess anti-inflammatory effects. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene-Pyrazole Linkage : The thiophene moiety is synthesized first, followed by its reaction with pyrazole derivatives.
- N-Alkylation : The resultant compound undergoes N-alkylation with appropriate benzene sulfonamides.
- Final Assembly : The final product is purified using chromatographic techniques to ensure high purity (>95%) for biological testing .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Efficacy : In one study, compounds structurally similar to this compound were tested against HIV and showed promising results with EC50 values in the low micromolar range .
- Cytotoxicity Assessment : Another study assessed cytotoxicity using human cell lines, revealing that while some derivatives exhibited toxicity at high concentrations, others remained safe even at elevated doses .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S2/c16-13-9-12(1-2-14(13)17)24(21,22)18-5-7-20-6-3-15(19-20)11-4-8-23-10-11/h1-4,6,8-10,18H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTPOFILFAXYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














